3,5-Dichloro-2H-1,4-oxazin-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

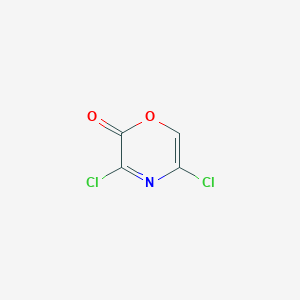

3,5-Dichloro-2H-1,4-oxazin-2-one is a heterocyclic compound with the molecular formula C4HCl2NO2 and a molecular weight of 165.96 g/mol . It is characterized by the presence of two chlorine atoms and an oxazinone ring, making it a valuable compound in various chemical and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2H-1,4-oxazin-2-one typically involves the chlorination of 2H-1,4-oxazin-2-one. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . The reaction is usually carried out in an inert solvent like dichloromethane to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and purity of the final product .

化学反应分析

Types of Reactions

3,5-Dichloro-2H-1,4-oxazin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

The major products formed from these reactions include various substituted oxazinones, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

科学研究应用

Synthesis of Pyridines

1,4-Oxazinone derivatives can be prepared through Staudinger reductive cyclization of functionalized vinyl azide precursors . The resulting oxazinone derivatives react with terminal alkyne substrates through an intermolecular cycloaddition/cycloreversion sequence to yield polysubstituted pyridine products . Computational studies suggest that oxazinones are highly reactive precursors for the [4 + 2] reaction component in the cycloaddition/cycloreversion sequence, readily reacting with both electron-rich and electron-deficient substrates to produce pyridine products after the loss of carbon dioxide .

Diels-Alder Reactions

3,5-dichloro-2H-1,4-oxazin-2-ones participate in Diels-Alder reactions with alkynes to synthesize 3,5-disubstituted 2,6-dichloropyridines . Oxazinones are the most reactive precursors for the [4 + 2] reaction, and the increased reactivity of 1,4-oxazinones makes them attractive substrates, enabling the use of less reactive 2π cycloaddition reaction components and/or milder reaction conditions .

Functionalization

Electrophilic catalysis can be used to selectively substitute the imidoyl chloride group in 3,5-dichloro-2H-1,4-oxazin-2-ones . Further derivation of 3,5-dichlorooxazinones is possible at the more reactive 3-position through palladium or SNAr chemistries .

Regioselectivity Trends

When using terminal alkyne reaction partners, phenylacetylene favors the 2,3-isomer, while derivatives with polar heteroatom functionalization at the propargylic site show good regioselection for the pyridine bearing the alternate 2,4-substitution pattern . For example, propargyl ether produces a 1:4 ratio of 2,3- and 2,4-regioisomeric pyridines, while propargyl acetal yields a 1:14 ratio mixture of pyridine products, with the major 2,4-pyridine isolated in 78% yield .

ErbB4 Receptor Inhibitors

1,4-oxazinones have been applied in the synthesis of ErbB4 receptor inhibitors .

作用机制

The mechanism of action of 3,5-Dichloro-2H-1,4-oxazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .

相似化合物的比较

Similar Compounds

3,5-Dichloro-6-(3,4-dimethoxyphenyl)-2H-1,4-oxazin-2-one: Similar in structure but with additional methoxy groups, leading to different chemical properties and applications.

2H-1,4-Oxazin-2-one: The parent compound without chlorine substitutions, used in different synthetic applications.

Uniqueness

3,5-Dichloro-2H-1,4-oxazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

生物活性

3,5-Dichloro-2H-1,4-oxazin-2-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on recent research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS No. | 125850-02-4 |

| Molecular Formula | C4HCl2NO2 |

| Molecular Weight | 165.96 g/mol |

| IUPAC Name | 3,5-dichloro-1,4-oxazin-2-one |

| InChI Key | UTUZKFRTJNBTJZ-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves chlorination of 2H-1,4-oxazin-2-one using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The compound can also be synthesized through Diels-Alder reactions with various acetylenic compounds, yielding high regioselectivity and good yields of substituted derivatives .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study focusing on its derivatives, it was found to have a strong bactericidal effect against various strains of bacteria, particularly Staphylococcus spp. The mechanism of action is believed to involve interference with bacterial biofilm formation and gene transcription related to virulence factors .

Antimalarial Activity

A notable application of this compound is in the synthesis of dehydroantofine, which has shown promise as an antimalarial agent against chloroquine-resistant strains of Plasmodium falciparum. The biological assays demonstrated that this derivative could effectively inhibit the growth of malaria parasites .

Cytotoxicity Studies

Cytotoxicity studies have been conducted to evaluate the safety profile of this compound. In vitro tests on normal cell lines (e.g., L929) indicated low cytotoxicity at therapeutic concentrations. This suggests that while the compound is effective against pathogens, it may have a favorable safety profile for potential medicinal use .

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may inhibit specific enzymes or receptors involved in cellular signaling pathways. This modulation could lead to its observed antimicrobial and anti-inflammatory properties .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several oxazinone derivatives against common bacterial pathogens. The results showed that compounds derived from this compound were among the most potent, outperforming traditional antibiotics in some cases .

Antimalarial Research

In another study focusing on antimalarial activity, researchers synthesized dehydroantofine from this compound and tested it against chloroquine-resistant Plasmodium falciparum. The compound demonstrated significant antimalarial activity in vitro and in vivo models .

属性

CAS 编号 |

125850-02-4 |

|---|---|

分子式 |

C4HCl2NO2 |

分子量 |

165.96 g/mol |

IUPAC 名称 |

3,5-dichloro-1,4-oxazin-2-one |

InChI |

InChI=1S/C4HCl2NO2/c5-2-1-9-4(8)3(6)7-2/h1H |

InChI 键 |

UTUZKFRTJNBTJZ-UHFFFAOYSA-N |

规范 SMILES |

C1=C(N=C(C(=O)O1)Cl)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。